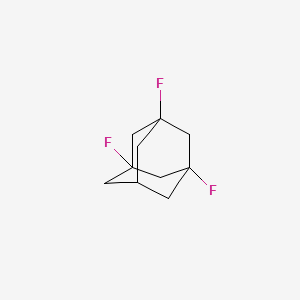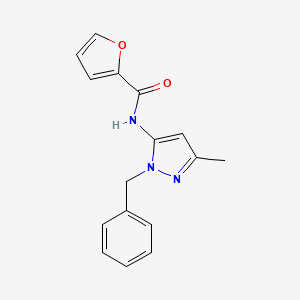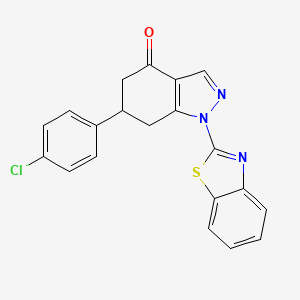![molecular formula C11H12BrClN2O2 B14944034 N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)
N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE is an organic compound that features a unique combination of functional groups, including a chlorobutylidene moiety, an amino group, and a bromophenyl carbamate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE typically involves multi-step organic reactions. One common method is the reaction of 1-chlorobutylideneamine with 4-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
科学的研究の応用
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
- (1-CHLOROBUTYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE
- (1-CHLOROBUTYLIDENE)AMINO N-(4-FLUOROPHENYL)CARBAMATE
- (1-CHLOROBUTYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE
Uniqueness
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE is unique due to the presence of both chlorine and bromine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H12BrClN2O2 |
|---|---|
分子量 |
319.58 g/mol |
IUPAC名 |
(1-chlorobutylideneamino) N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O2/c1-2-3-10(13)15-17-11(16)14-9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16) |
InChIキー |
VXRQUUTTYZYBRH-UHFFFAOYSA-N |
正規SMILES |
CCCC(=NOC(=O)NC1=CC=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943954.png)

![N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B14943969.png)

![4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B14943985.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943989.png)
![5-(5-bromo-2-fluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14943995.png)
![2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile](/img/structure/B14944000.png)

![ethyl 4-[[(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioyl]amino]benzoate](/img/structure/B14944006.png)
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14944007.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944028.png)

